2-(6-Chloropyrazin-2-ylamino)acetic acid
Overview
Description
“2-(6-Chloropyrazin-2-ylamino)acetic acid” is a chemical compound with the CAS Number: 1159822-45-3. Its molecular weight is 187.59 and its IUPAC name is [(6-chloro-2-pyrazinyl)amino]acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6ClN3O2/c7-4-1-8-2-5(10-4)9-3-6(11)12/h1-2H,3H2,(H,9,10)(H,11,12). This code provides a specific representation of the molecular structure .Scientific Research Applications
Synthesis and Chemical Properties
- General Synthesis Route : A two-stage process has been developed for synthesizing 6-methylpyrazine-2-yl-amines, involving the synthesis of (6-chloro-pyrazin-2-yl)-acetic acid. This process is efficient and uses commercially available materials, highlighting a general route for accessing various pyrazines (Colbon, Foster, Giles, Patel, & Singleton, 2008).
Biological and Pharmacological Activities
- Antibacterial and Antifungal Activities : N-substituted-3-chloro-2-azetidinones, derived from aminobenzothiazole-6-carboxylic acid, have demonstrated significant antibacterial activity against various microorganisms, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against different fungal species (Chavan & Pai, 2007).
- Glaucoma Treatment : A selective EP2 receptor agonist, omidenepag, has been identified for glaucoma treatment. It features a (pyridin-2-ylamino)acetic acid moiety and exhibits potent activity toward the human EP2 receptor (Iwamura et al., 2018).
Analytical Applications
- Fluorescent Sensor for Zinc Ion : A pyrazoline derivative, including a chloropyrazine moiety, has been used as a selective and sensitive fluorescent sensor for zinc ion detection. This demonstrates its potential application in analytical chemistry (Gong, Zhao, Liu, & Lv, 2011).
Synthesis of Other Chemical Compounds
- Synthesis of Imidazolyl Acetic Acid Derivatives : Derivatives of imidazolyl acetic acid have been synthesized, showing significant anti-inflammatory and analgesic activities. These derivatives include compounds structurally related to 2-(6-Chloropyrazin-2-ylamino)acetic acid (Khalifa & Abdelbaky, 2008).
Molecular Docking and In Vitro Screening
- Triazolopyridine, Pyridotriazine, and Pyridine–Pyrazole Derivatives : A series of novel pyridine and fused pyridine derivatives have been prepared, starting from a hydrazinyl-pyridine compound. These have been subjected to molecular docking screenings and exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).
properties
IUPAC Name |
2-[(6-chloropyrazin-2-yl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c7-4-1-8-2-5(10-4)9-3-6(11)12/h1-2H,3H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNXFXLBTPXCNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679459 | |
Record name | N-(6-Chloropyrazin-2-yl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloropyrazin-2-ylamino)acetic acid | |
CAS RN |
1159822-45-3 | |
Record name | N-(6-Chloropyrazin-2-yl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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